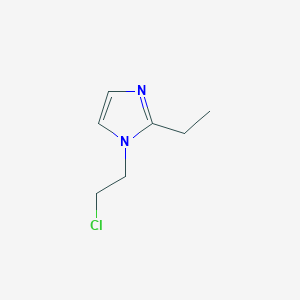

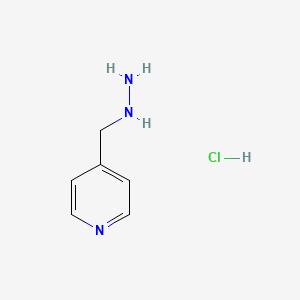

1-(2-chloroethyl)-2-ethyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

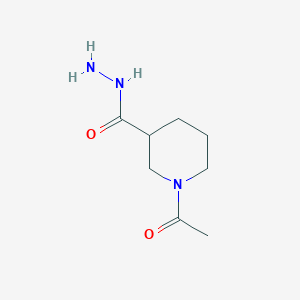

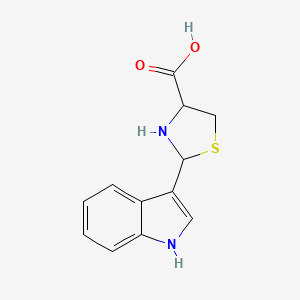

The compound 1-(2-chloroethyl)-2-ethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity" describes the synthesis of imidazole derivatives by nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate. Although the specific compound this compound is not mentioned, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution at the 1 and 2 positions of the imidazole ring can significantly affect the compound's properties and reactivity. The paper titled "1-Vinyl- and 1-ethyl-2-(vinyloxymethyl)imidazoles" discusses the formation of various substituted imidazoles and their subsequent reactions, which could provide insights into the structural aspects of this compound.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The paper "Reactions SRN1 en serie heterocyclique: II. Reactivite du methyl-1 chloromethyl-2 nitro-5 imidazole" describes a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination. This reaction pathway could be relevant to the chemical reactions that this compound might undergo, particularly in the context of alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not specifically discuss the physical and chemical properties of this compound, general trends in imidazole chemistry can be inferred from the synthesis and reactivity studies presented in the papers .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Imidazole derivatives have been synthesized and evaluated for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes. Such compounds demonstrate the ability to interact with biological targets and may offer pathways for the development of new therapeutic agents. For example, certain 1H-imidazoles exhibit hormonal activity in estrogen receptor-positive cells and antiproliferative effects against breast cancer cell lines, indicating their potential utility in cancer therapy (Wiglenda et al., 2005).

Antifungal Activity

Another area of application for imidazole derivatives is in the development of antifungal agents. Specific compounds have been synthesized and shown to possess significant antifungal activity against organisms such as Candida albicans and Aspergillus fumigatus. These findings suggest that imidazole derivatives could contribute to the treatment of fungal infections, addressing a critical need in infectious disease management (Chevreuil et al., 2008).

Corrosion Inhibition

Imidazole compounds also find application as corrosion inhibitors, offering protection for metals in acidic environments. Novel imidazoline derivatives, for example, have been studied for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. The mechanisms underlying their inhibitory effects, such as interaction with metal surfaces and formation of protective layers, are of significant interest in the field of materials science (Zhang et al., 2015).

Mecanismo De Acción

Target of Action

1-(2-chloroethyl)-2-ethyl-1H-imidazole, also known as mechlorethamine, is an alkylating agent . It primarily targets DNA, specifically the N7 nitrogen on the DNA base guanine . This compound is used as an antineoplastic agent to treat various types of cancers, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Mode of Action

Mechlorethamine works by covalently modifying a variety of intracellular targets . It attaches alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA . It also forms cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . Furthermore, it induces mispairing of the nucleotides leading to mutations .

Biochemical Pathways

The biochemical pathways affected by mechlorethamine are primarily related to DNA synthesis and repair . By alkylating DNA bases and forming cross-links, mechlorethamine disrupts the normal functioning of these pathways, leading to DNA damage and cell death . The exact downstream effects can vary depending on the specific cell type and the extent of DNA damage.

Pharmacokinetics

The pharmacokinetics of mechlorethamine have been studied in both animals and humans . After administration, it is rapidly distributed throughout the body and is eliminated from plasma in a monoexponential manner with a half-life of approximately 10 minutes in mice . The total plasma clearance is high, indicating that the drug is rapidly removed from the body . The apparent volume of distribution suggests that the drug is distributed extensively in the body . The oral bioavailability of the drug is also high in both mice and dogs, suggesting that it is well absorbed after oral administration .

Result of Action

The primary result of mechlorethamine’s action is the induction of cell death due to DNA damage . By alkylating DNA bases and forming cross-links, mechlorethamine disrupts DNA synthesis and repair, leading to cell death . This makes it effective as an antineoplastic agent, as it can kill rapidly dividing cancer cells.

Action Environment

The action, efficacy, and stability of mechlorethamine can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of the initial cyclization reaction of mechlorethamine . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with mechlorethamine and affect its action

Propiedades

IUPAC Name |

1-(2-chloroethyl)-2-ethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKBYTGSVLBARA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)